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molecular formula C10H12Cl3NO B8391354 O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE CAS No. 1228284-78-3

O-METHYL-N-(1-(2,4,6-TRICHLOROPHENYL)PROPAN-2-YL)HYDROXYLAMINE

Cat. No. B8391354
M. Wt: 268.6 g/mol
InChI Key: YEYSNJKFDGOAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051272B2

Procedure details

To a solution of O-methyl-N-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]-hydroxylamine (3.92 g, 0.014 mol) prepared as described in example P5a in xylene (30 g) was added an aqueous sodium hydroxide solution (30%, 2.3 g, 0.017 mol) in parallel to the addition of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (3.2 g, 0.046 mol) dissolved in xylene (10 g) at 56° C. during 2 hours. After complete addition of acid chloride the mixture was stirred 2 hours at 56° C. The solution was washed twice with water (10 and 5 g) and the volatiles were removed from the organic layer under reduced pressure. The resulting crude mass 7.4 g (sticky dark brown oil) was purified by crystallization from a mixture of xylene (7 g) and methylcyclohexene (14 g) to give 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid methoxy-[1-methyl-2-(2,4,6-trichloro-phenyl)-ethyl]amide (5.3 g, 87.8%) as off white solid. m.p: 115-116° C.
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
30 g
Type
solvent
Reaction Step Four
Quantity
10 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][NH:3][CH:4]([CH3:15])[CH2:5][C:6]1[C:11]([Cl:12])=[CH:10][C:9]([Cl:13])=[CH:8][C:7]=1[Cl:14].[OH-].[Na+].[F:18][CH:19]([F:29])[C:20]1[C:24]([C:25](Cl)=[O:26])=[CH:23][N:22]([CH3:28])[N:21]=1>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][N:3]([CH:4]([CH3:15])[CH2:5][C:6]1[C:7]([Cl:14])=[CH:8][C:9]([Cl:13])=[CH:10][C:11]=1[Cl:12])[C:25]([C:24]1[C:20]([CH:19]([F:29])[F:18])=[N:21][N:22]([CH3:28])[CH:23]=1)=[O:26] |f:1.2|

Inputs

Step One
Name
Quantity
3.92 g
Type
reactant
Smiles
CONC(CC1=C(C=C(C=C1Cl)Cl)Cl)C
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
FC(C1=NN(C=C1C(=O)Cl)C)F
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Five
Name
Quantity
10 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
56 °C
Stirring
Type
CUSTOM
Details
was stirred 2 hours at 56° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed twice with water (10 and 5 g)
CUSTOM
Type
CUSTOM
Details
the volatiles were removed from the organic layer under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude mass 7.4 g (sticky dark brown oil) was purified by crystallization from a mixture of xylene (7 g) and methylcyclohexene (14 g)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CON(C(=O)C=1C(=NN(C1)C)C(F)F)C(CC1=C(C=C(C=C1Cl)Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 87.8%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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